N-(4-aminobenzyl)-2-nitroaniline
Overview
Description
“N-(4-Aminobenzoyl)-beta-alanine” is a molecule that was identified in the 1960s and has been used extensively for research purposes . It is a prodrug that is converted to salicylic acid in vivo . The drug has been shown to scavenge reactive oxygen species, inhibit the enzyme catalase, and protect against oxidative damage .
Synthesis Analysis
New aromatic diamine containing preformed amide, ether, and methylene; bis-[(4′-aminobenzyl)-4-benzamide] ether (BABE), was synthesized and characterized by FT-IR, NMR, and mass spectrometry . Aromatic–aliphatic polyamides were prepared from BABE with aliphatic/aromatic diacids via Yamazaki’s polymerization .Molecular Structure Analysis
The structure of a novel coumarin derivative (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin was confirmed using XRD studies . The novel coumarin derivative crystallizes in monoclinic crystal system in P21/c space group and displays diverse intermolecular interactions .Chemical Reactions Analysis
Benzyl alcohol reacts with acrylonitrile to give N-benzylacrylamide . This is an example of a Ritter reaction .Physical and Chemical Properties Analysis
“N-(4-Aminobenzoyl)-beta-alanine” has properties such as melting point 152-154 °C (lit.), boiling point 347.41°C (rough estimate), and density 1.2420 (rough estimate) .Scientific Research Applications
Crystallization Processes
N-(4-aminobenzyl)-2-nitroaniline is used in the study of hydrogen bonding in crystallization processes. It forms molecular adducts with various compounds, aiding in the understanding of cocrystalline materials and their nonlinear optical (NLO) potential (Smith, Lynch, Byriel, & Kennard, 1997).
Biodegradation of Textile Dye Wastewater
This compound is also involved in research on the biodegradation of toxic aromatic amines, including nitroanilines, commonly found in dye-contaminated wastewater. Studies on bacterial cultures have shown the potential for efficient removal of these toxic intermediates from wastewater (Khalid, Arshad, & Crowley, 2009).
Protection of Hydroxyl Functions
In organic chemistry, this compound is used for the protection of hydroxyl functions. It demonstrates selective removal in the presence of other benzyl-type protecting groups, which is significant in complex organic synthesis (Kukase, Tanaka, Toriib, & Kusumoto, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGCPNOFGQAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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